Home > Products > Screening Compounds P42243 > beta-Amyloid (1-9)
beta-Amyloid (1-9) -

beta-Amyloid (1-9)

Catalog Number: EVT-247349
CAS Number:
Molecular Formula:
Molecular Weight: 1033
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Beta-Amyloid (1-9) is a peptide fragment derived from the larger amyloid-beta protein, which is implicated in the pathogenesis of Alzheimer's disease. This specific fragment is of interest due to its role in the formation of amyloid plaques, a hallmark of Alzheimer's disease. Understanding beta-Amyloid (1-9) includes examining its sources, classification, synthesis methods, molecular structure, chemical reactions, mechanisms of action, physical and chemical properties, and its applications in scientific research.

Source and Classification

Beta-Amyloid peptides are produced through the proteolytic processing of amyloid precursor protein. The classification of beta-Amyloid peptides includes various lengths, with beta-Amyloid (1-9) being one of the shorter forms. It is classified under neurotoxic peptides that can aggregate and form oligomers or fibrils, contributing to neuronal toxicity and cognitive decline associated with Alzheimer's disease.

Synthesis Analysis

Methods and Technical Details

Synthesis of beta-Amyloid (1-9) can be achieved through solid-phase peptide synthesis techniques. The process typically involves the following steps:

  1. Resin Preparation: A solid support resin is functionalized to allow for peptide attachment.
  2. Amino Acid Coupling: Protected amino acids are sequentially coupled to the resin using coupling reagents like 1-hydroxybenzotriazole and diisopropylcarbodiimide.
  3. Deprotection: Side-chain protecting groups are removed using trifluoroacetic acid.
  4. Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve high purity levels, typically over 90% .

Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the identity and purity of the synthesized peptide .

Molecular Structure Analysis

Structure and Data

Beta-Amyloid (1-9) has a specific amino acid sequence that influences its structural conformation. The molecular formula is C45H64N10O10S, with a molecular weight of approximately 885.12 g/mol. Its structure is characterized by a high propensity to form beta-sheet configurations, which are crucial for its aggregation into larger amyloid structures.

The structural analysis often employs techniques like atomic force microscopy and circular dichroism to study its conformational states .

Chemical Reactions Analysis

Reactions and Technical Details

Beta-Amyloid (1-9) participates in several chemical reactions that lead to its aggregation:

  1. Self-Aggregation: The peptide can spontaneously aggregate into oligomers or fibrils under physiological conditions.
  2. Interactions with Metal Ions: It can bind metal ions such as copper and zinc, which may influence its aggregation behavior and neurotoxicity.
  3. Modification Reactions: Post-translational modifications or oxidative modifications can alter its aggregation kinetics and toxicity profiles .

These reactions are critical for understanding how beta-Amyloid (1-9) contributes to amyloid plaque formation.

Mechanism of Action

Process and Data

The mechanism of action of beta-Amyloid (1-9) involves its aggregation into oligomers that disrupt neuronal function. These aggregates can interfere with synaptic transmission, promote oxidative stress, and trigger inflammatory responses in the brain:

  • Neurotoxicity: Oligomeric forms have been shown to be particularly toxic to neurons, leading to cell death.
  • Plaque Formation: Over time, these aggregates can form insoluble plaques that further exacerbate neuronal damage .

Research continues to explore how these mechanisms contribute to cognitive decline in Alzheimer's disease.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Beta-Amyloid (1-9) exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but shows varying solubility in aqueous environments depending on pH.
  • Stability: The peptide is relatively stable under acidic conditions but may aggregate under physiological pH.
  • Spectroscopic Properties: Characterization techniques such as ultraviolet-visible spectroscopy provide insights into its structural properties .

These properties are essential for understanding how beta-Amyloid (1-9) behaves in biological systems.

Applications

Scientific Uses

Beta-Amyloid (1-9) has several applications in scientific research:

  • Alzheimer's Disease Research: It serves as a model for studying amyloid aggregation processes and neurotoxicity mechanisms.
  • Diagnostic Tools: Measurement of beta-Amyloid levels can be used as biomarkers for Alzheimer's disease diagnosis.
  • Therapeutic Development: Understanding this peptide's behavior aids in developing potential therapeutic agents aimed at inhibiting its aggregation or mitigating its neurotoxic effects .
Biological Role of β-Amyloid (1-9) in Alzheimer’s Disease (AD) Pathogenesis

Functional Significance of N-Terminal Aβ Fragments in Amyloid Aggregation

β-Amyloid (1-9) (sequence: DAEFRHDSG) constitutes the hydrophilic N-terminal domain of full-length amyloid-β peptides (e.g., Aβ1–40/42). Unlike the hydrophobic C-terminal regions critical for β-sheet stacking, this fragment exhibits intrinsic structural disorder and does not participate directly in cross-β network formation. Experimental studies confirm that deletion of residues 1–9 in Aβ1–40 (yielding Aβ10–40) does not impede amyloid fibril formation kinetics or alter core fibril architecture [9]. This indicates that the N-terminal domain is structurally decoupled from the amyloidogenic core (residues ~10–40), functioning instead as a soluble, dynamic element.

Table 1: Aggregation Properties of Aβ Variants

Aβ VariantCore Amyloidogenic RegionAggregation RateFibril Morphology
1–40Residues 10–40Baseline (reference)Twisted filaments
10–40Residues 10–40Comparable to Aβ1–40Identical to Aβ1–40 fibrils
β-Amyloid (1–9)Non-amyloidogenicNo self-aggregationNot applicable

Furthermore, seeding experiments demonstrate cross-structural compatibility: Pre-formed Aβ1–40 fibrils successfully template Aβ10–40 fibril growth, propagating identical molecular conformations [9]. This confirms that residues 1–9 are neither necessary for nucleation nor elongation of amyloid fibrils. Their absence does, however, enhance peptide solubility, suggesting a role in modulating bioavailability of pathogenic aggregates [5] [9].

Role in Epitope Mapping for B-Cell-Mediated Immune Responses

β-Amyloid (1–9) harbors a linear B-cell epitope (Aβ1–9) while lacking T-cell epitopes implicated in autoimmune encephalitis [5]. This immunodominant region is accessible on soluble Aβ monomers and fibril surfaces, making it a strategic target for antibody-mediated clearance. Notably, antibodies against Aβ1–9 exhibit high selectivity for N-terminal neoepitopes without cross-reacting with full-length APP or C-terminal Aβ fragments [5] [10].

Vaccine design leverages this specificity to minimize neuroinflammation. For example, DNA-based vaccines (e.g., AV-1955) incorporate Aβ1–9 alongside pathogen-derived T-helper epitopes (e.g., tetanus toxoid peptides). This configuration elicits potent IgG responses against Aβ1–9 in non-human primates without activating Aβ-reactive T-cells [2]. Similarly, conjugate vaccines fusing Aβ1–9 to carrier proteins (e.g., KLH) generate antibodies that recognize senile plaques in human Alzheimer’s brain sections [10].

Table 2: Immune Response Profiles Targeting Aβ1–9

Vaccine PlatformAdjuvant/SystemAntibody SpecificityT-Cell Response to Aβ
DNA epitope (AV-1955)ElectroporationAnti-Aβ1–9 IgGAbsent (only to foreign epitopes)
Peptide-carrier (Aβ1–9-KLH)Alum/IFAHigh-affinity anti-Aβ1–9Undetectable
Full-length Aβ42 (AN1792)QS21Pan-Aβ (B-cell epitopes 1–42)Autoreactive (meningoencephalitis)

These findings underscore Aβ1–9 as a safe immunotherapeutic target that avoids the pitfalls of full-length Aβ vaccines, which risk inflammatory T-cell activation against central Aβ epitopes [2] [10].

Implications for Fibril Polymorphism and Cross-β-Sheet Formation Dynamics

Fibril polymorphism—the ability of a single Aβ sequence to adopt multiple stable conformations—is a hallmark of amyloid self-assembly. Residues 1–9 are dispensable for this diversity, as Aβ10–40 retains the capacity to form at least five distinct fibril polymorphs under varying physicochemical conditions (agitation, temperature, ionic strength) [6] [9]. Solid-state NMR analyses confirm that structural variations arise from rearrangements within the core β-sheet regions (residues 10–40), including:

  • β-Strand registry shifts (parallel vs. antiparallel alignments)
  • Side-chain packing differences in hydrophobic segments (e.g., residues 17–42)
  • Variable protofilament interactions (twisted vs. straight fibrils) [3] [6]

Table 3: Polymorphic Fibril Structures of Aβ Constructs

Growth ConditionFibril Morphology (Aβ1–40)10–40 CompatibilityKey Structural Determinants
Quiescent, 37°C (Form A)Long, twisted filamentsYesSteric zipper core (residues 18–42)
Agitated, 24°C (Form C)Short, straight bundlesYesAltered salt bridges (D23–K28)
Zn2+-supplemented (Form Z)Clumped protofibrilsYesMetal-coordinated H+ (residues 6–14)

Hydration status also fails to alter Aβ10–40 fibril architecture, confirming that polymorphic stability derives from intrinsic backbone H-bonding and side-chain interactions rather than solvent effects or N-terminal dynamics [9]. This polymorphism has clinical relevance: Distinct fibril "strains" exhibit varying stability, neurotoxicity, and prion-like propagation capacity in vivo, potentially contributing to heterogeneity in Alzheimer’s disease progression [3] [6].

Properties

Product Name

beta-Amyloid (1-9)

Molecular Weight

1033

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.